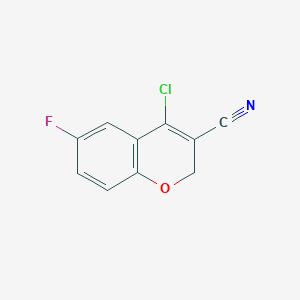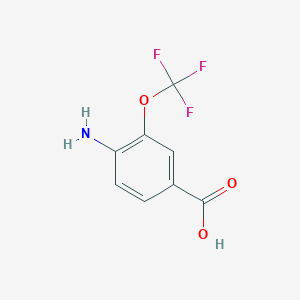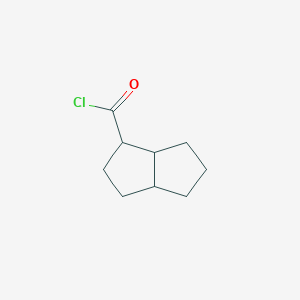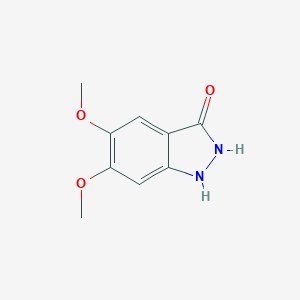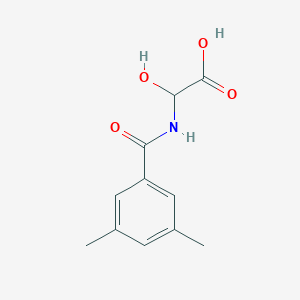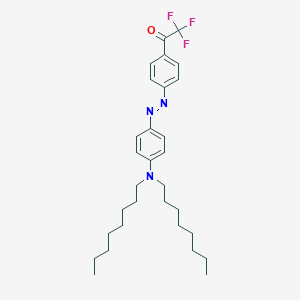![molecular formula C10H7ClF3NO4 B071142 methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 173903-15-6](/img/structure/B71142.png)
methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate
Overview
Description
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is an organic compound with the molecular formula C10H7ClF3NO4 and a molecular weight of 297.62 g/mol . This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is typically synthesized through a two-step process :
Step 1: Reaction of chlorocarbonyl chloride with methyl carbamate to produce N-chlorocarbonyl-N-methylcarbamate.
Step 2: Reaction of N-chlorocarbonyl-N-methylcarbamate with 4-(trifluoromethoxy)aniline to yield this compound.
The reaction conditions often involve the use of organic solvents such as hexane, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorocarbonyl group.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid derivative.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate has several scientific research applications :
Agriculture: It is used in the synthesis of various pesticides, including insecticides, fungicides, and herbicides.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets . The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can inhibit or modify the function of enzymes or other proteins, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as :
This compound: Similar in structure but with different substituents on the phenyl ring.
N-chlorocarbonyl-N-[4-(trifluoromethoxy)phenyl]carbamate: Lacks the methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCQQIMRUZNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051793 | |
| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173903-15-6 | |
| Record name | Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


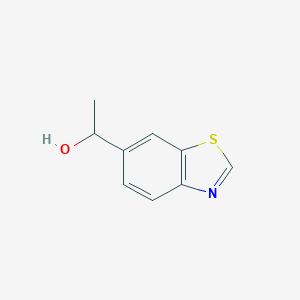
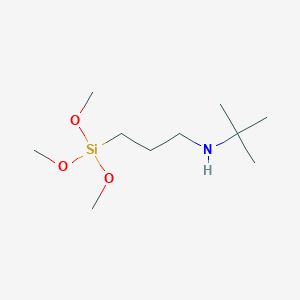

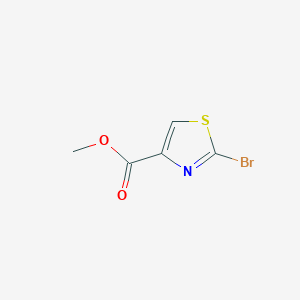
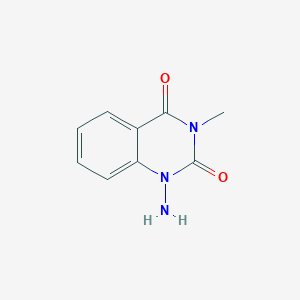
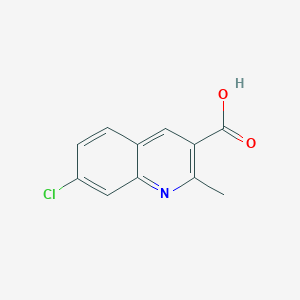

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
